5,8-dimethoxy-2-phenylquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
5,8-dimethoxy-2-phenylquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-21-15-8-9-16(22-2)18-14(15)10-13(11-19)17(20-18)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMMQSSPMNYPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249595 | |
| Record name | 5,8-Dimethoxy-2-phenyl-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-20-1 | |
| Record name | 5,8-Dimethoxy-2-phenyl-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dimethoxy-2-phenyl-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-2-phenylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylquinoline with methoxy-substituted benzaldehyde derivatives in the presence of a base can yield the desired product. The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5,8-dimethoxy-2-phenylquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to an amine or other functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5,8-dimethoxy-2-phenylquinoline-3-carbonitrile is an organic compound with the molecular formula . It is a quinoline derivative characterized by methoxy groups at the 5 and 8 positions, a phenyl group at the 2 position, and a carbonitrile group at the 3 position.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block in the synthesis of complex organic molecules.
- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored as a lead compound in drug discovery for various therapeutic targets.
- Industry It is utilized in the development of organic electronic materials and dyes.
Quinoline Derivatives as Inhibitors
Quinoline derivatives have demonstrated effectiveness on c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors .
Other Applications of Quinoline Derivatives
- Antitumor Activity Two synthesized novel series of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones and substituted N-(methyl/ethyl)bisquinolinone triethylammonium salts were described as new candidates to extracellular signal-regulated kinases 1/2 (ERK1/2) with considerable antineoplastic activity . These compounds inhibited ETS-1 phosphorylation by ERK2 and showed the highest potency for ERK2 inhibition with an ATP-competitive inhibition mechanism. Two selected compounds demonstrated broad spectrum antitumor activity against the nine tumor sub-panels tested .
- Anti-SARS-CoV-2 helicase Phenylquinoline core gave compound 6g that showed potent activity against SARS-CoV-2 helicase (nsp13), a highly conserved enzyme, highlighting a potentiality against emerging viruses .
Mechanism of Action
The mechanism of action of 5,8-dimethoxy-2-phenylquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbonitrile group allows for interactions with nucleophilic sites, while the methoxy and phenyl groups contribute to its overall binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Reduction Position : Unlike 1,2-dihydro or fully saturated derivatives, the 1,4-dihydro core in the title compound results in partial aromaticity loss, influencing electronic properties and reactivity.
- Synthetic Pathway: The use of Zn/Cu(NO₃)₂·3H₂O with hydrazine is distinct from traditional reduction methods (e.g., catalytic hydrogenation or borane-based systems), favoring selective 1,4-reduction over cyclization .
Physicochemical Properties
- Crystallinity: The title compound crystallizes in the monoclinic space group P2₁/c, with intermolecular C–H···O interactions involving methoxy groups. This contrasts with fully aromatic quinolines, which often exhibit planar stacking .
- Solubility: Moderate solubility in dichloromethane/petroleum ether mixtures, attributed to the nitrile and methoxy groups. Comparatively, tetrahydroquinolines (e.g., 1,2,3,4-tetrahydroquinoline) are more lipophilic due to saturation .
- Thermal Stability : The 1,4-dihydro structure may reduce thermal stability relative to fully aromatic analogs, as partial saturation can increase susceptibility to oxidation.
Research Findings and Implications
- Hydrogen Bonding: Intramolecular C–H···N interactions in the title compound contrast with intermolecular hydrogen bonds in 5,6,7,8-tetrahydroquinoline derivatives, affecting crystal packing and solubility .
Biological Activity
5,8-Dimethoxy-2-phenylquinoline-3-carbonitrile is a quinoline derivative notable for its diverse biological activities. This compound, characterized by the presence of methoxy groups at positions 5 and 8, a phenyl group at position 2, and a carbonitrile group at position 3, has been the subject of various studies exploring its potential therapeutic applications.
The molecular formula of this compound is . Its structure allows for various chemical reactions, including oxidation, reduction, and substitution. The methoxy groups can enhance its reactivity and biological interactions due to their electron-donating properties, which may influence binding affinity with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The carbonitrile group facilitates interactions with nucleophilic sites in proteins, while the methoxy and phenyl groups contribute to overall binding affinity and specificity. The compound's mechanism of action is still under investigation but is believed to involve modulation of enzyme activities or receptor interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing its efficacy against various bacterial strains, it demonstrated potent inhibitory effects. For example:
- Against Pseudomonas aeruginosa , it showed an inhibition zone of 22 mm compared to a standard drug's 24 mm.
- It was also effective against Klebsiella pneumoniae , with an inhibition zone of 25 mm versus the standard drug's 27 mm .
Anticancer Activity
The compound has been evaluated for anticancer properties across several cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 1.0 | 6.1 |
| HCT116 | 2.6 | 2.6 |
| HepG2 | 4.6 | 4.6 |
| A549 | 3.78 | 3.78 |
These results indicate that the compound exhibits comparable or superior activity against these cancer cell lines when compared to standard treatments .
Antiviral Activity
Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. Specific derivatives showed EC50 values ranging from 5.9 to 13.0 µM without cytotoxic effects at concentrations up to 100 µM. The presence of methoxy groups was linked to enhanced antiviral activity against viral replication .
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of quinoline derivatives related to this compound:
- Study on Anticancer Activity : A derivative with similar structural features was tested against multiple cancer types and demonstrated significant cytotoxicity with IC50 values in nanomolar ranges, outperforming known anticancer agents .
- Antiviral Screening : A proprietary library screening identified derivatives based on the quinoline scaffold that inhibited SARS-CoV-2 replication effectively while maintaining low cytotoxicity profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,8-dimethoxy-2-phenylquinoline-3-carbonitrile, and how are intermediates characterized?
- Methodological Answer : A widely used method involves refluxing 3-cyano-5,8-dimethoxy-2-phenylquinoline with zinc, Cu(NO₃)₂·3H₂O, and hydrazine monohydrate for 3 days. The product is purified via column chromatography and crystallized using CH₂Cl₂/petroleum ether . Key intermediates (e.g., dihydroquinoline derivatives) are characterized by NMR (¹H/¹³C) and mass spectrometry, with single-crystal X-ray diffraction confirming regioselectivity in the reduced quinoline ring .
Q. How do spectroscopic techniques (NMR, X-ray) resolve structural ambiguities in dihydroquinoline derivatives?
- Methodological Answer : ¹H NMR distinguishes between 1,4-dihydroquinoline (e.g., δ ~2.5–3.0 ppm for non-aromatic protons) and fully aromatic quinoline systems. X-ray crystallography confirms bond-length alternation in the dihydroquinoline ring, clarifying reduction sites. For example, in 5,8-dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile, X-ray data reveal planar geometry at C3 (due to the nitrile group) and puckering in the reduced ring .
Advanced Research Questions
Q. How can researchers address low yields in the reduction step of quinoline to dihydroquinoline derivatives?
- Methodological Answer : Catalytic efficiency depends on the reducing agent and metal catalyst. For instance, using Zn/Cu(NO₃)₂ with hydrazine achieves moderate yields (~40–50%), but optimization via alternative catalysts (e.g., PtO₂ or Rh/C in trifluoroacetic acid) may improve regioselectivity and yield. Comparative studies with borane-sodium cyanoborohydride systems are recommended to assess competing reduction pathways .
Q. What strategies resolve contradictions in spectroscopic data for quinoline-3-carbonitrile analogs?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., aromatic vs. dihydro protons) often arise from solvent effects or tautomerism. For example, DMSO-d₆ may stabilize enamine tautomers, altering δ values. Cross-validate data using multiple solvents (CDCl₃, D₂O) and correlate with X-ray-derived bond angles to resolve ambiguities .
Q. How can substituent effects (e.g., methoxy groups) on quinoline reactivity be systematically studied?
- Methodological Answer : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents and monitor reaction kinetics. For example, 5,8-dimethoxy groups enhance electron density in the quinoline ring, facilitating nucleophilic attack at C3. Compare with analogs like 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde to assess steric/electronic impacts on reduction or cyclization .
Q. What mechanistic insights explain regioselective reduction of quinoline to 1,4-dihydroquinoline versus 1,2-dihydroquinoline?
- Methodological Answer : Regioselectivity is influenced by the reducing system. Sodium in liquid ammonia favors 1,2-dihydroquinoline, while Zn/Cu(NO₃)₂ promotes 1,4-dihydroquinoline due to coordination with the nitrile group. Computational studies (DFT) can model transition states to predict preferential reduction sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
